molecular formula C28H44N4O6S B1599438 Dansyl-L-aspartic acid bis(cyclohexylammonium) salt CAS No. 53332-29-9

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt

Cat. No. B1599438
CAS RN: 53332-29-9
M. Wt: 564.7 g/mol
InChI Key: LANKQSXUDGQIRJ-LTCKWSDVSA-N
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Description

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt (Dansyl-L-Asp-CHX) is a fluorescent dye that has been used in a variety of scientific research applications. It is a derivative of the amino acid L-aspartic acid, and is conjugated to a cyclohexylammonium salt. This fluorescent dye has been used extensively in biochemistry, molecular biology, and cell biology research. Its unique properties make it an ideal tool for a variety of experiments.

Scientific Research Applications

Fluorescent Sensing and Detection

Dansyl-l-aspartic acid has been utilized in the development of fluorescent sensors. For example, a study by Ma et al. (2008) demonstrated its use in detecting mercury ions in aqueous solutions and live cells. The sensor exhibited a blue shift in fluorescence emission and enhanced fluorescence intensity upon detection of mercury ions.

Chemical Synthesis and Modifications

Dansyl-l-aspartic acid derivatives have been used as starting materials for chemical syntheses. Castaño & Echavarren (1992) reported the synthesis of optically pure L-aspartic acid bis(trimethylsilyl) ester from L-aspartic acid, yielding N-protected aspartic acids and dipeptides without racemization (Castaño & Echavarren, 1992).

Biochemical Analysis

Dansyl derivatives have been employed in biochemical analyses, such as amino acid analysis. For instance, Beart & Snodgrass (1975) developed a sensitive micro-method using dansyl chloride for determining amino acids in biological materials (Beart & Snodgrass, 1975).

Environmental Applications

Dansyl-l-aspartic acid derivatives have also been explored for environmental applications. Köse & Köse (2017) utilized aspartic acid-incorporated polymers for the removal of pesticides from aqueous solutions, demonstrating their effectiveness in adsorption and desorption cycles (Köse & Köse, 2017).

Biological Studies

In biological studies, derivatives of Dansyl-l-aspartic acid have been used to investigate cellular processes. For example, Yu et al. (1982) studied the metabolic fate of labeled glutamate in astrocytes, using dansylation methods for tracking metabolic fluxes (Yu, Schousboec, & Hertz, 1982).

Sensor Development

Dansyl-l-aspartic acid derivatives have been integral in developing selective sensors for specific amino acids. Nasomphan et al. (2013) developed a polymer-based sensor for selective detection of aspartic and glutamic acid (Nasomphan, Tangboriboonrat, Tanapongpipat, & Smanmoo, 2013).

properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S.2C6H13N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;2*7-6-4-2-1-3-5-6/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);2*6H,1-5,7H2/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANKQSXUDGQIRJ-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201484
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-aspartic acid, compound with cyclohexylamine (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt

CAS RN

53332-29-9
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-aspartic acid, compound with cyclohexylamine (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-aspartic acid, compound with cyclohexylamine (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-aspartic acid, compound with cyclohexylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JM Mesaros, PF Gavin, AG Ewing - Analytical chemistry, 1996 - ACS Publications
Continuous zone electrophoretic separations in narrow channels coupled to small-bore capillaries have been demonstrated and characterized previously. Presented here is the use of …
Number of citations: 0 pubs.acs.org
A Szterk, M Roszko - Journal of Liquid Chromatography & Related …, 2014 - Taylor & Francis
A novel approach to single-run determination of 25 free amino acids, L-carnosine, 4 nitrogen bases (purine and pyrimidine), and 5 nucleosides in unpurified biological samples is …
Number of citations: 0 www.tandfonline.com
EVA KOKOT - ffa.uni-lj.si
V okviru diplomske naloge smo spoznali značilnosti in problematiko protitumorne učinkovine etopozida ter v 60. letih prejšnjega stoletja razvite tehnike posušenega krvnega madeža. …
Number of citations: 0 www.ffa.uni-lj.si

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